molecular formula C21H20N2O5 B5206667 N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5206667
M. Wt: 380.4 g/mol
InChI Key: RETHAVDDKIWMEX-UHFFFAOYSA-N
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Description

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a morpholine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(2-morpholin-4-yl-2-oxoethoxy)aniline with 1-benzofuran-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Shares the morpholine and oxoethoxy groups but lacks the benzofuran ring.

    1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: Similar structure but with an ethanone group instead of the carboxamide.

Uniqueness

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-20(23-9-11-26-12-10-23)14-27-17-7-5-16(6-8-17)22-21(25)19-13-15-3-1-2-4-18(15)28-19/h1-8,13H,9-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETHAVDDKIWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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